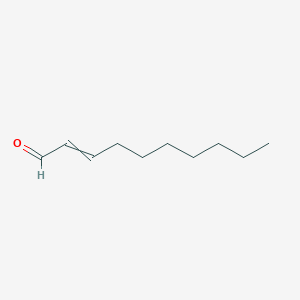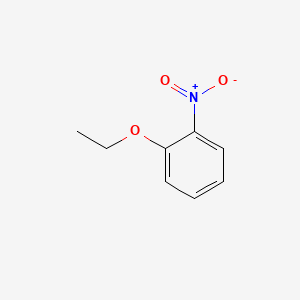
3-TYP
Descripción general
Descripción
3-(1H-1,2,3-Triazol-4-il) piridina es un compuesto heterocíclico que presenta tanto un anillo de piridina como un anillo de triazolLa fórmula molecular de 3-(1H-1,2,3-triazol-4-il) piridina es C7H6N4, y tiene un peso molecular de 146,15 g/mol .
Aplicaciones Científicas De Investigación
3-(1H-1,2,3-Triazol-4-il) piridina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como ligando en la química de coordinación para formar complejos metálicos con propiedades únicas.
Biología: Actúa como inhibidor de ciertas enzimas, como las sirtuinas, que participan en los procesos de regulación celular y envejecimiento.
Medicina: Se investiga su potencial como agente anticancerígeno debido a su capacidad para inhibir objetivos moleculares específicos.
Mecanismo De Acción
El mecanismo de acción de 3-(1H-1,2,3-triazol-4-il) piridina implica su interacción con objetivos moleculares como las enzimas. Por ejemplo, inhibe selectivamente la enzima sirtuina 3 (SIRT3) uniéndose a su sitio activo, evitando así la desacetilación de proteínas diana. Esta inhibición puede conducir a varios efectos celulares, incluida la modulación de las vías metabólicas y la regulación del estrés oxidativo .
Compuestos similares:
- 2-(1H-1,2,4-Triazol-3-il) piridina
- 3-(1H-1,2,3-Triazol-5-il) piridina
- 4-(1H-1,2,3-Triazol-4-il) piridina
Comparación: 3-(1H-1,2,3-Triazol-4-il) piridina es única debido a su posición específica del anillo de triazol, que influye en su reactividad química y afinidad de unión a objetivos moleculares. En comparación con 2-(1H-1,2,4-triazol-3-il) piridina, tiene una distribución electrónica diferente, lo que lleva a actividades biológicas distintas. La posición del anillo de triazol también afecta la capacidad del compuesto para formar complejos de coordinación con metales, lo que lo convierte en un ligando valioso en la química de coordinación .
Análisis Bioquímico
Biochemical Properties
3-(1H-1,2,3-triazol-4-yl)pyridine plays a crucial role in biochemical reactions by inhibiting the activity of SIRT3. SIRT3 is a mitochondrial enzyme that deacetylates and thereby regulates the activity of various mitochondrial proteins. By inhibiting SIRT3, 3-(1H-1,2,3-triazol-4-yl)pyridine affects the acetylation status of these proteins, leading to changes in their activity. This compound interacts with several key enzymes and proteins, including manganese superoxide dismutase (MnSOD), acetyl-CoA synthetase 2 (AceCS2), and isocitrate dehydrogenase 2 (IDH2). The inhibition of SIRT3 by 3-(1H-1,2,3-triazol-4-yl)pyridine results in increased acetylation and decreased activity of these enzymes, which can impact cellular metabolism and oxidative stress responses .
Cellular Effects
The effects of 3-(1H-1,2,3-triazol-4-yl)pyridine on various types of cells and cellular processes are profound. In hepatocytes, for example, 3-(1H-1,2,3-triazol-4-yl)pyridine exacerbates thioacetamide-induced hepatic injury by increasing oxidative stress, endoplasmic reticulum stress, and promoting hepatocyte apoptosis . This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, leading to increased inflammatory responses. Additionally, 3-(1H-1,2,3-triazol-4-yl)pyridine affects gene expression by altering the acetylation status of histones and other transcriptional regulators, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-(1H-1,2,3-triazol-4-yl)pyridine exerts its effects primarily through the inhibition of SIRT3. This inhibition leads to increased acetylation of mitochondrial proteins, which can alter their activity and stability. For example, the increased acetylation of MnSOD reduces its enzymatic activity, leading to increased oxidative stress within the cell. Similarly, the acetylation of AceCS2 and IDH2 affects their roles in metabolic pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid oxidation. These changes in enzyme activity and stability can have widespread effects on cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-1,2,3-triazol-4-yl)pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 3-(1H-1,2,3-triazol-4-yl)pyridine can lead to acute changes in enzyme activity and cellular metabolism, while long-term exposure can result in more profound alterations in gene expression and cellular function. Additionally, the degradation of 3-(1H-1,2,3-triazol-4-yl)pyridine over time can impact its efficacy and the consistency of experimental results .
Dosage Effects in Animal Models
The effects of 3-(1H-1,2,3-triazol-4-yl)pyridine in animal models vary with different dosages. At lower doses, this compound can inhibit SIRT3 activity without causing significant toxicity. At higher doses, 3-(1H-1,2,3-triazol-4-yl)pyridine can induce toxic effects, such as increased oxidative stress, inflammation, and cell death. These dose-dependent effects have been observed in various animal models, including mice and rats, and highlight the importance of carefully controlling the dosage of 3-(1H-1,2,3-triazol-4-yl)pyridine in experimental studies .
Metabolic Pathways
3-(1H-1,2,3-triazol-4-yl)pyridine is involved in several metabolic pathways, primarily through its inhibition of SIRT3. This inhibition affects the acetylation status and activity of key metabolic enzymes, such as AceCS2 and IDH2, which play roles in the TCA cycle and fatty acid oxidation. By altering the activity of these enzymes, 3-(1H-1,2,3-triazol-4-yl)pyridine can impact metabolic flux and the levels of various metabolites within the cell. Additionally, the inhibition of SIRT3 by 3-(1H-1,2,3-triazol-4-yl)pyridine can affect the balance between anabolic and catabolic processes, leading to changes in cellular energy production and storage .
Transport and Distribution
Within cells and tissues, 3-(1H-1,2,3-triazol-4-yl)pyridine is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell. Once inside the cell, 3-(1H-1,2,3-triazol-4-yl)pyridine can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its inhibitory effects on SIRT3. The localization and accumulation of 3-(1H-1,2,3-triazol-4-yl)pyridine within the cell can influence its activity and the extent of its effects on cellular function .
Subcellular Localization
The subcellular localization of 3-(1H-1,2,3-triazol-4-yl)pyridine is primarily within the mitochondria, where it inhibits SIRT3. This localization is facilitated by targeting signals and post-translational modifications that direct 3-(1H-1,2,3-triazol-4-yl)pyridine to the mitochondria. Within the mitochondria, 3-(1H-1,2,3-triazol-4-yl)pyridine can interact with various mitochondrial proteins and enzymes, affecting their activity and stability. The specific localization of 3-(1H-1,2,3-triazol-4-yl)pyridine within the mitochondria is crucial for its role in regulating mitochondrial function and cellular metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-(1H-1,2,3-triazol-4-il) piridina generalmente implica la reacción de cicloadición entre una azida y un alquino, conocida como el enfoque de "química click". Un método común es la reacción de cicloadición dipolar 1,3 de Huisgen, que es catalizada por iones cobre(I). Las condiciones de reacción generalmente incluyen el uso de un solvente como dimetilsulfóxido (DMSO) o etanol, y la reacción se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas .
Métodos de producción industrial: En un entorno industrial, la producción de 3-(1H-1,2,3-triazol-4-il) piridina se puede escalar optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y una mayor seguridad. La purificación del producto final se logra típicamente mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: 3-(1H-1,2,3-Triazol-4-il) piridina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Aminas o tioles en presencia de una base como trietilamina.
Productos principales:
Oxidación: Formación de derivados del ácido piridina-3-carboxílico.
Reducción: Formación de derivados de 3-(1H-1,2,3-triazol-4-il) piridina con grupos funcionales reducidos.
Sustitución: Formación de compuestos de triazol-piridina sustituidos.
Comparación Con Compuestos Similares
- 2-(1H-1,2,4-Triazol-3-yl) pyridine
- 3-(1H-1,2,3-Triazol-5-yl) pyridine
- 4-(1H-1,2,3-Triazol-4-yl) pyridine
Comparison: 3-(1H-1,2,3-Triazol-4-yl) pyridine is unique due to its specific triazole ring position, which influences its chemical reactivity and binding affinity to molecular targets. Compared to 2-(1H-1,2,4-triazol-3-yl) pyridine, it has a different electronic distribution, leading to distinct biological activities. The position of the triazole ring also affects the compound’s ability to form coordination complexes with metals, making it a valuable ligand in coordination chemistry .
Propiedades
IUPAC Name |
3-(2H-triazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXFEFOIYPNBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)




